Hexamethyldisilane is classified as an organosilicon compound. It is derived from ammonia, where two hydrogen atoms are replaced by trimethylsilyl groups. This compound is characterized by its colorless liquid form and is flammable, with a minimum ignition energy of less than 0.1 mJ . Hexamethyldisilane serves as a precursor for various silicon-based materials and is utilized in chemical vapor deposition processes.
The synthesis of hexamethyldisilane can be achieved through several methods:
The molecular structure of hexamethyldisilane features two silicon atoms bonded to a nitrogen atom, with each silicon atom further bonded to three methyl groups. The bond lengths and angles within the molecule have been characterized through electron diffraction studies, revealing a silicon-nitrogen bond length of approximately 173.5 picometers and a Si-N-Si bond angle of about 125.5 degrees . These structural parameters indicate that steric factors do not significantly influence the molecular geometry.
Hexamethyldisilane participates in various chemical reactions:
The mechanism of action for hexamethyldisilane primarily revolves around its role as a silylation agent. Upon reaction with alcohols or amines, the nitrogen atom facilitates the transfer of trimethylsilyl groups to the target functional groups, resulting in the formation of silyl ethers or silylamines. This process enhances the stability and volatility of the resulting compounds, making them more amenable to further chemical analysis or reactions .
Hexamethyldisilane exhibits several notable physical and chemical properties:
These properties make hexamethyldisilane suitable for various industrial applications, particularly in coatings and thin film deposition.
Hexamethyldisilane finds utility across multiple scientific domains:
Hexamethyldisilane (HMD, (CH₃)₃Si−Si(CH₃)₃) features a central Si–Si bond flanked by two trimethylsilyl groups. The Si–Si bond length is 2.34 Å, significantly longer than a typical C–C bond (1.54 Å), due to silicon's larger atomic radius and lower electronegativity [9]. This bond exhibits low polarity (Pauling electronegativity difference: 0.0) but high polarizability, allowing charge redistribution under external stimuli. The σ-bonding orbital (Si–Si) possesses an energy of ~305 kJ/mol, while σ* antibonding orbitals are accessible at ~190 kJ/mol, facilitating bond cleavage at elevated temperatures [5] [9]. Density functional theory (DFT) simulations reveal an electron density of 0.35 e⁻/ų at the bond midpoint, indicating covalent character with partial ionic contributions from Si–C bonds [9].
The methyl groups exert dual steric and electronic effects:
Table 1: Bond Parameters of Hexamethyldisilane
Bond/Parameter | Value | Method/Source |
---|---|---|
Si–Si bond length | 2.34 Å | Molecular dynamics [9] |
Si–C bond length | 1.87 Å | X-ray diffraction [7] |
C–Si–C bond angle | 112.8° | DFT/B3LYP [7] |
Si–Si bond energy | 305 kJ/mol | Calorimetry [5] |
Hexamethyldisilane decomposes above 300°C via homolytic Si–Si cleavage, producing trimethylsilyl radicals (•Si(CH₃)₃). Isothermal studies show:
Table 2: Key Spectroscopic Bands of Hexamethyldisilane
Technique | Peak Position | Assignment |
---|---|---|
FT-IR | 2950 cm⁻¹ | ν(C–H) asymmetric |
FT-IR | 1250 cm⁻¹ | δₛ(Si–CH₃) umbrella mode |
FT-IR | 840 cm⁻¹ | ν(Si–C) |
¹H NMR | 0.15 ppm | Si–CH₃ |
²⁹Si NMR | −19.2 ppm | Si in (CH₃)₃Si−Si(CH₃)₃ |
Hexamethyldisilane exhibits extreme hydrophobicity, with a water contact angle of 112° on polymer films. Key mechanisms include:
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